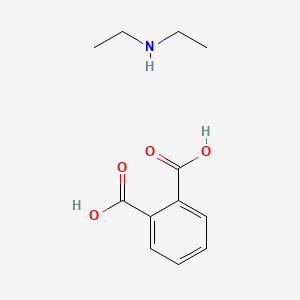![molecular formula C20H22O4 B14229809 Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate CAS No. 721968-49-6](/img/structure/B14229809.png)
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate is an organic compound with the molecular formula C18H20O4 It is a derivative of cinnamic acid, featuring a benzyloxy and an ethoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 4-(benzyloxy)-3-ethoxycinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ethoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-3-ethoxybenzaldehyde or 4-(benzyloxy)-3-ethoxybenzoic acid.
Reduction: Formation of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and ethoxy groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Ethyl 3-[4-(ethoxy)phenyl]prop-2-enoate: Lacks the benzyloxy group, which can influence its chemical properties and applications.
Ethyl 3-[4-(methoxy)phenyl]prop-2-enoate: Contains a methoxy group instead of a benzyloxy group, leading to differences in steric and electronic effects.
Eigenschaften
CAS-Nummer |
721968-49-6 |
|---|---|
Molekularformel |
C20H22O4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
ethyl 3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H22O4/c1-3-22-19-14-16(11-13-20(21)23-4-2)10-12-18(19)24-15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
OSVCVDNPZMMIEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)OCC)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


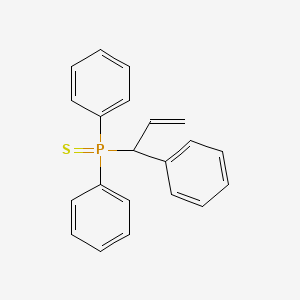
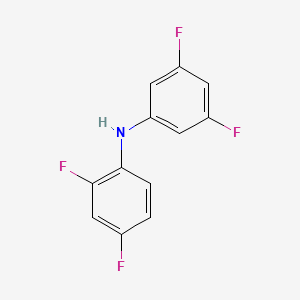
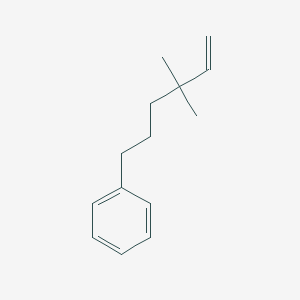
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
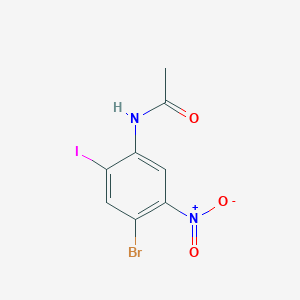
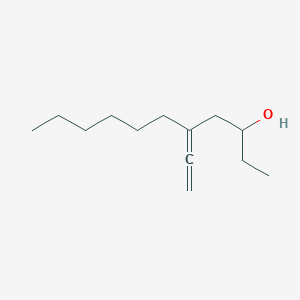
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
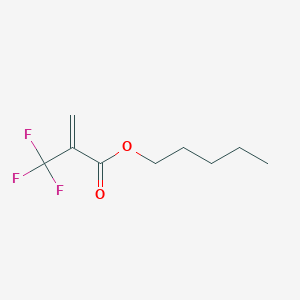
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
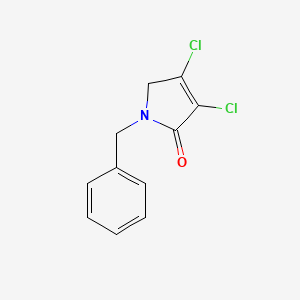
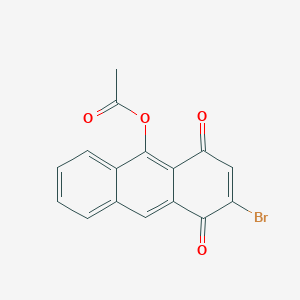
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
